HIV-2 Pcs cyclic disulfide

Description

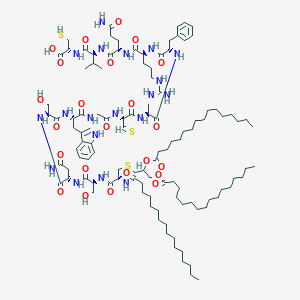

HIV-2 Pcs cyclic disulfide is a synthetic cyclic peptide containing an intramolecular disulfide bond. This structural motif enhances stability, protease resistance, and binding specificity compared to linear analogs . The compound is designed to target HIV-2-specific viral components, such as the capsid (CA) protein or antigenic determinants, leveraging the unique biochemical properties of HIV-2. Cyclic disulfides like HIV-2 Pcs are synthesized using methods optimized for disulfide bond formation, ensuring proper conformational constraints critical for antiviral activity .

Properties

CAS No. |

119290-15-2 |

|---|---|

Molecular Formula |

C111H183N19O23S3 |

Molecular Weight |

2248 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C111H183N19O23S3/c1-7-10-13-16-19-22-25-28-31-34-37-40-46-57-94(135)121-91(74-156-73-79(153-97(138)59-48-42-39-36-33-30-27-24-21-18-15-12-9-3)70-152-96(137)58-47-41-38-35-32-29-26-23-20-17-14-11-8-2)108(148)128-88(69-132)106(146)126-86(65-93(113)134)104(144)127-87(68-131)105(145)125-85(64-78-66-117-81-55-50-49-54-80(78)81)100(140)118-67-95(136)120-89(71-154)107(147)119-76(6)99(139)124-84(63-77-52-44-43-45-53-77)103(143)122-82(56-51-62-116-111(114)115)101(141)123-83(60-61-92(112)133)102(142)130-98(75(4)5)109(149)129-90(72-155)110(150)151/h43-45,49-50,52-55,66,71,75-76,79,82-91,98,117,131-132,155H,7-42,46-48,51,56-65,67-70,72-74H2,1-6H3,(H2,112,133)(H2,113,134)(H,118,140)(H,119,147)(H,120,136)(H,121,135)(H,122,143)(H,123,141)(H,124,139)(H,125,145)(H,126,146)(H,127,144)(H,128,148)(H,129,149)(H,130,142)(H,150,151)(H4,114,115,116)/t76-,79?,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,98-/m0/s1 |

InChI Key |

XQERITKLIPGTDF-TWDUEHBNSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O |

sequence |

XSNSWGXAFRQVC |

Synonyms |

HIV-2 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-2(593-603)cyclic disulfide) Pam(3)Cys-Ser(HIV-2(593-603)cyclic disulfide) |

Origin of Product |

United States |

Comparison with Similar Compounds

Q & A

Q. What methodologies are recommended for detecting and characterizing disulfide bond arrangements in HIV-2 proteins or synthetic analogs?

To map disulfide bonds, researchers should employ a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for peptide-level analysis, size-exclusion chromatography (SEC) for topological confirmation, and nuclear magnetic resonance (NMR) for structural validation. Sample preparation must minimize disulfide scrambling by using non-reducing buffers and rapid alkylation to preserve native configurations. For synthetic cyclic disulfide polymers, SEC retention time shifts (e.g., from Mp = 3500 to 2700 g mol<sup>−1</sup> after cyclization) and MALDI-TOF mass spectrometry can confirm intramolecular disulfide formation .

Q. What experimental parameters influence the stability of cyclic disulfide-containing HIV-2 peptide analogs under physiological conditions?

Stability is pH-dependent, with optimal integrity observed at pH ~3 for cyclic disulfide peptides. Degradation at neutral-to-basic pH occurs due to disulfide bond cleavage, as shown in studies using cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Researchers should conduct accelerated stability testing (e.g., 70°C for 24 hours across pH 1–11) and monitor degradation via reverse-phase HPLC or capillary electrophoresis. Sensitivity analyses for temperature and ionic strength are critical for replicating physiological environments .

Q. How are cyclic disulfide-linked peptides synthesized for HIV-2 structural studies or inhibitor design?

Cyclization via oxidative disulfide bridging is achieved using thiolactone chemistry under high-dilution conditions to favor intramolecular reactions. For example, linear polystyrene precursors with terminal thiol groups form cyclic polymers (e.g., c-PS) via disulfide linkages, confirmed by SEC and MALDI-TOF. Functionalized disulfide amines (e.g., cysteamine derivatives) enable one-step cyclization with yields >85%. Purification requires iterative dialysis to remove unreacted linear precursors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for cyclic disulfide-based HIV-2 entry inhibitors?

Contradictions often arise from variability in assay conditions (e.g., cell lines, viral clades) or incomplete structural validation. Orthogonal assays (e.g., surface plasmon resonance for binding affinity, pseudovirus neutralization for potency) should be paired with rigorous disulfide bond mapping. For example, conflicting IC50 values may reflect unintended disulfide scrambling during synthesis; re-evaluation via in situ reduction-reoxidation controls can clarify results .

Q. What strategies address challenges in synthesizing HIV-2 cyclic disulfide analogs with high conformational homogeneity?

Challenges include competing intermolecular reactions and oxidation side products. High-dilution protocols (<1 mM) minimize dimerization, while controlled oxidative agents (e.g., dimethyl sulfoxide/air) improve regioselectivity. Post-synthesis purification via preparative SEC or ion-exchange chromatography isolates monocyclic species. Functional validation using Förster resonance energy transfer (FRET) probes can confirm proper folding .

Q. How should sensitivity analyses be designed to evaluate model assumptions in HIV-2 cyclic disulfide protein dynamics?

Computational models of disulfide bond stability must account for pH, redox potential, and solvent accessibility. For example, Gaussian random walk priors in Bayesian frameworks can assess uncertainty in mortality or degradation rates. Sensitivity analyses should vary parameters like oxidation rate constants (±20%) and compare outputs to empirical stability data (e.g., half-life at pH 7.4 vs. 3.0) .

Methodological Notes

- Data Validation : Always cross-reference MALDI-TOF results with SEC and NMR to confirm cyclic topology .

- Ethical Reporting : HIV-2 research specimens must comply with surveillance protocols (e.g., CDC confirmatory testing for viral load assays) .

- Instrumentation : Orbitrap Fusion or Q Exactive HF systems are preferred for high-resolution disulfide bond mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.